R162
Overview
Description
R162 is a potent inhibitor of glutamate dehydrogenase 1 (GDH1), an enzyme involved in cellular metabolism. This compound has garnered significant attention due to its potential anti-cancer properties, particularly in inhibiting tumor growth and cell proliferation .
Mechanism of Action
Target of Action
The primary target of 2-Allyl-1-hydroxy-9,10-anthraquinone is Glutamate Dehydrogenase 1 (GDH1) . GDH1 is an enzyme that plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.
Mode of Action
2-Allyl-1-hydroxy-9,10-anthraquinone directly binds to GDH1 . It inhibits the activity of GDH1 in a mixed mode manner . This means it can bind to the enzyme whether the substrate (glutamate) is already bound or not, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
By inhibiting GDH1, 2-Allyl-1-hydroxy-9,10-anthraquinone affects the glutamate metabolism pathway . This can lead to changes in the levels of glutamate in the brain, which can have downstream effects on neurotransmission and other neurological processes.
Result of Action
The inhibition of GDH1 by 2-Allyl-1-hydroxy-9,10-anthraquinone has been shown to decrease intracellular fumarate levels, lessen glutathione peroxidase (GPx) activity, and elevate mitochondrial ROS levels . These changes can affect cell proliferation, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
2-Allyl-1-hydroxy-9,10-anthraquinone has been found to interact with Glutamate Dehydrogenase 1 (GDH1), a hexameric enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia while reducing NAD(P)+ to NAD(P)H . It directly binds to GDH1 and inhibits its activity .
Cellular Effects
This compound has been shown to appreciably decrease intracellular fumarate levels, lessen glutathione peroxidase (GPx) activity, and elevate mitochondrial ROS levels . It preferentially arrests cancer cell proliferation of H1299, MDA-MB231, and primary leukemia cells over nonmalignant, proliferating human cells .
Molecular Mechanism
2-Allyl-1-hydroxy-9,10-anthraquinone exerts its effects at the molecular level by directly binding to GDH1 and inhibiting its activity in a mixed mode manner . It displays selectivity over other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH) .
Temporal Effects in Laboratory Settings
It has been shown to significantly decrease tumor growth and masses in H1299-xenograft tumor mouse models .
Dosage Effects in Animal Models
The effects of 2-Allyl-1-hydroxy-9,10-anthraquinone vary with different dosages in animal models. It has been shown to significantly decrease tumor growth and masses in H1299-xenograft tumor mouse models at a dosage of 30 mg/kg .
Metabolic Pathways
It has been found to interact with GDH1, an enzyme involved in the metabolism of glutamate .
Subcellular Localization
Given its interaction with GDH1, it may be localized in the mitochondria where GDH1 is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
R162 is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 2-allyl-1-hydroxy-9,10-anthraquinone with various reagents under controlled conditions. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The production is carried out in controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
R162 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
R162 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in biological studies to investigate its effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential anti-cancer properties, particularly in inhibiting tumor growth and cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Epigallocatechin gallate (EGCG): Another GDH1 inhibitor with similar anti-cancer properties.
Epicatechin gallate (ECG): Also inhibits GDH1 and has been studied for its potential therapeutic effects.
Uniqueness of R162
This compound is unique in its high potency and selectivity for GDH1. It has shown significant efficacy in reducing tumor growth and cell proliferation in various cancer models, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBGIOLZQTIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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